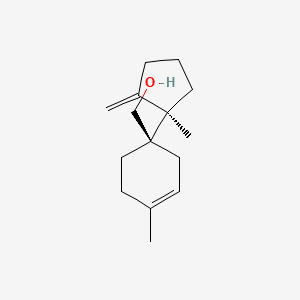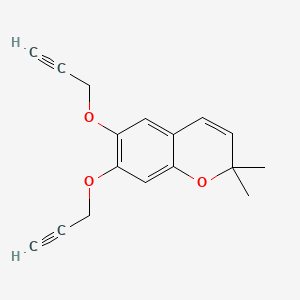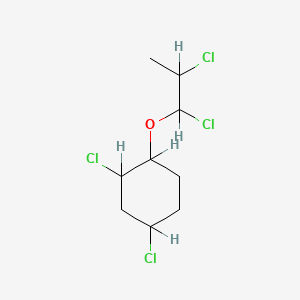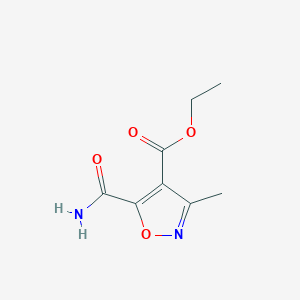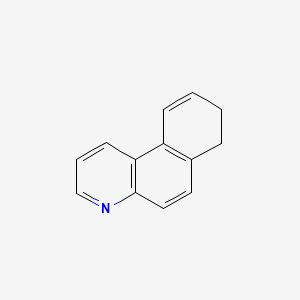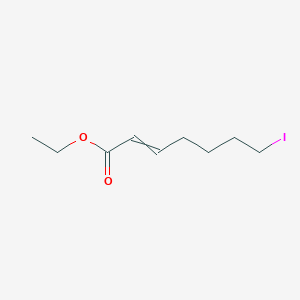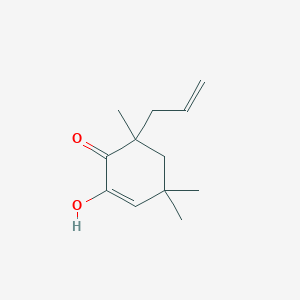
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and prop-2-en-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by hydroxylation and methylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohex-2-en-1-one: Lacks the prop-2-en-1-yl group.
4,4,6-Trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one: Lacks the hydroxyl group.
2-Hydroxy-4,4,6-trimethylcyclohexanone: Lacks the double bond in the cyclohexene ring.
Uniqueness
The presence of both the hydroxyl group and the prop-2-en-1-yl group in 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one makes it unique compared to similar compounds
Propiedades
Número CAS |
104994-71-0 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-hydroxy-4,4,6-trimethyl-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-5-6-12(4)8-11(2,3)7-9(13)10(12)14/h5,7,13H,1,6,8H2,2-4H3 |
Clave InChI |
OVGUQHYATHFFGK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)C(=C1)O)(C)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


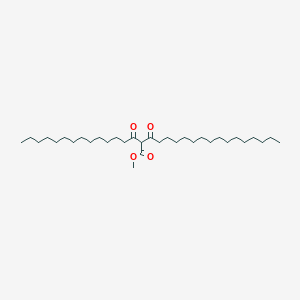
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)
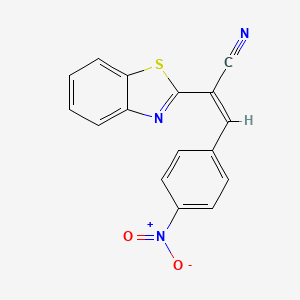
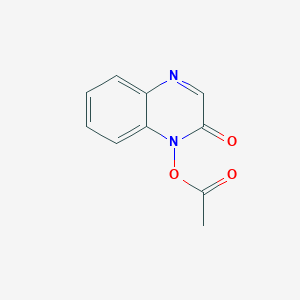
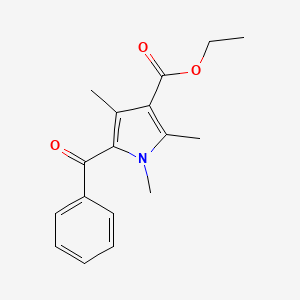
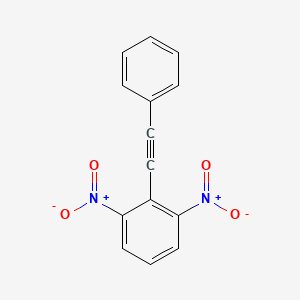
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
